N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide is a synthetic organic compound that features a pyrazole ring, a benzothiazole ring, and a cinnamamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from appropriate precursors such as hydrazines and 1,3-diketones.
Synthesis of the benzothiazole ring: Often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling of the pyrazole and benzothiazole rings: This step might involve the use of coupling reagents like EDCI or DCC in the presence of a base.
Formation of the cinnamamide moiety: This could be achieved through a condensation reaction between cinnamic acid or its derivatives and the intermediate formed in the previous step.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or benzothiazole rings.
Reduction: Reduction reactions could be used to modify the cinnamamide moiety or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Investigated for its effects on various diseases or conditions.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or binding to DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide
- N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)aniline
Uniqueness
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide is unique due to the specific combination of its pyrazole, benzothiazole, and cinnamamide moieties. This unique structure could confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c26-20(12-11-17-7-2-1-3-8-17)25(16-15-24-14-6-13-22-24)21-23-18-9-4-5-10-19(18)27-21/h1-14H,15-16H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCCOUYDEVLNBR-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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